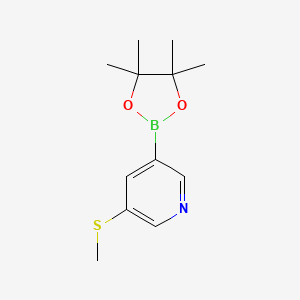

3-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Übersicht

Beschreibung

The compound "3-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" is a molecule that is likely to be of interest due to its potential applications in organic synthesis and medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, related compounds with pyridine cores and functional groups such as methylthio and dioxaborolane are discussed, indicating the relevance of such structures in chemical research.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions, including nucleophilic substitution and coupling reactions. For instance, the synthesis of 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was achieved through a nucleophilic substitution reaction followed by a Suzuki reaction . Similarly, the synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine utilized Chan–Evans–Lam coupling conditions . These methods could potentially be adapted for the synthesis of "3-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine".

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often confirmed using various spectroscopic techniques, including NMR, IR, UV-Vis, and mass spectrometry, as well as X-ray diffraction analysis . Theoretical calculations, such as DFT, are also employed to predict and confirm the molecular geometry and electronic properties . These techniques would be essential in analyzing the molecular structure of "3-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine".

Chemical Reactions Analysis

Pyridine derivatives are known to participate in various chemical reactions, which can be influenced by the substituents present on the pyridine core. For example, the presence of a dioxaborolane group can facilitate Suzuki coupling reactions, which are useful in creating carbon-carbon bonds . The methylthio group could potentially be involved in electrophilic substitution reactions or serve as a leaving group in nucleophilic substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the pyridine ring. For instance, the introduction of methylthio groups can increase lipophilicity, which may affect the compound's solubility in organic solvents . The dioxaborolane group could confer unique reactivity due to its ability to form boronate complexes in the presence of diols, which is relevant in cross-coupling reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Compounds similar to 3-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are primarily used as intermediates in various chemical synthesis processes. For instance, boric acid ester intermediates with benzene rings, similar in structure to the chemical , have been synthesized through a multi-step substitution reaction. Their structures are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry, with further analysis via X-ray diffraction and DFT calculations (Huang et al., 2021).

Crystallography and Conformational Analyses

Detailed crystallographic and conformational analyses are conducted on such compounds. The studies include investigating molecular electrostatic potential, frontier molecular orbitals, and other physicochemical properties. These analyses are essential in understanding the stability and reactivity of the compounds (Huang et al., 2021).

Applications in Organic Synthesis

These compounds also find applications in organic synthesis, particularly in Suzuki coupling reactions. They are used to synthesize various medicinally important compounds through optimized synthesis procedures (Bethel et al., 2012).

Role in Polymer Synthesis

Another significant application is in the field of polymer chemistry, where such compounds are used in the synthesis of deeply colored polymers. These polymers, owing to their unique molecular structures, exhibit interesting properties like high solubility in common organic solvents and distinct optical characteristics (Welterlich, Charov & Tieke, 2012).

Catalytic Applications

In catalysis, derivatives of 3-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are involved in enantioselective borane reductions of benzyl oximes. Such reactions are crucial in the synthesis of chiral amines, which have significant applications in pharmaceutical synthesis (Huang, Ortiz-Marciales & Hughes, 2011).

Safety And Hazards

Without specific safety data for this compound, general safety guidelines for handling chemicals should be followed. This includes wearing appropriate personal protective equipment and working in a well-ventilated area.

Zukünftige Richtungen

Future research on this compound could involve studying its reactivity and potential applications, such as its use in catalysis or material science. It would also be interesting to study the influence of the methylthio and tetramethyl-1,3,2-dioxaborolane groups on the compound’s properties and reactivity.

Please note that this is a general analysis based on the structure and groups present in the compound. For a more detailed and accurate analysis, specific studies and experimental data on this compound would be needed.

Eigenschaften

IUPAC Name |

3-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-6-10(17-5)8-14-7-9/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBCHGQQPYKHEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726097 | |

| Record name | 3-(Methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

CAS RN |

1171891-40-9 | |

| Record name | 3-(Methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3026803.png)

![tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3026806.png)

![6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026813.png)